molecular formula C5H4BrNO2 B13698279 2-Bromofuran-3-carboxamide

2-Bromofuran-3-carboxamide

Cat. No.: B13698279
M. Wt: 189.99 g/mol
InChI Key: HUDPCSVUNKHVHB-UHFFFAOYSA-N
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Description

2-Bromofuran-3-carboxamide is a brominated heterocyclic compound featuring a furan ring substituted with a bromine atom at the 2-position and a carboxamide group (-CONH₂) at the 3-position. This structure combines the electron-withdrawing effects of bromine and the hydrogen-bonding capacity of the carboxamide group, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C5H4BrNO2

Molecular Weight

189.99 g/mol

IUPAC Name

2-bromofuran-3-carboxamide

InChI

InChI=1S/C5H4BrNO2/c6-4-3(5(7)8)1-2-9-4/h1-2H,(H2,7,8)

InChI Key

HUDPCSVUNKHVHB-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1C(=O)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromofuran-3-carboxamide can be synthesized through several methods. One common approach involves the bromination of furan-3-carboxamide. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve selective bromination at the second position of the furan ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Bromofuran-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Various substituted furan derivatives.

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Reduced amide derivatives.

    Coupling: Complex furan-containing structures.

Mechanism of Action

The mechanism of action of 2-Bromofuran-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors. For example, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity . The furan ring and carboxamide group play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Differences :

  • The carboxamide group enhances stability and hydrogen-bonding interactions compared to the aldehyde, which is more reactive but less stable.
  • The aldehyde’s electrophilic nature facilitates nucleophilic additions, while the carboxamide may direct regioselective metal-catalyzed reactions .

N-2-Pyridyl-6-methoxy-3-bromomethylbenzofuran-2-carboxamide

This benzofuran derivative () shares structural motifs with this compound but differs in critical ways:

Property This compound N-2-Pyridyl-6-methoxy-3-bromomethylbenzofuran-2-carboxamide
Molecular Formula C₅H₄BrNO₂ C₁₅H₁₄N₂O
Functional Groups Bromine, carboxamide Bromomethyl, methoxy, pyridyl, carboxamide
Synthesis Likely involves bromination of furan precursors. Synthesized via bromosuccinimide-mediated bromination under irradiation .
Melting Point Not reported. 254–256°C (decomposes) .

Key Differences :

  • The pyridyl and methoxy groups improve solubility and electronic diversity, broadening pharmacological applications .

3-Bromofuran

Property This compound 3-Bromofuran
Structure Bromine at 2-position, carboxamide at 3. Bromine at 3-position, no carboxamide.
Reactivity Directed functionalization via -CONH₂. Undergoes Pd-catalyzed C–H arylation to form triarylfluorobenzenes .
Applications Targeted drug design. Building block for fluorinated aromatics.

Key Insight : The carboxamide group in this compound may suppress undesired side reactions in metal-catalyzed processes compared to simpler bromofurans .

Research Findings and Data Gaps

  • Synthetic Routes : Analogous compounds (e.g., ) suggest that bromination using bromosuccinimide under controlled conditions could be adapted for this compound synthesis .
  • Reactivity : The carboxamide group likely directs regioselectivity in cross-coupling reactions, similar to how pyridyl groups influence benzofuran derivatives .
  • Data Limitations : Direct experimental data (e.g., melting points, spectral profiles) for this compound are absent in the provided evidence, necessitating further study.

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